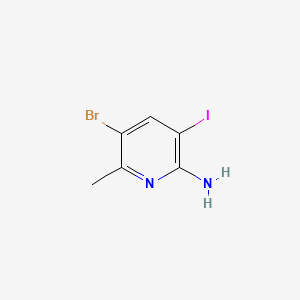

5-Bromo-3-iodo-6-methylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-iodo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDOOHCESFJXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646852 | |

| Record name | 5-Bromo-3-iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958357-86-3 | |

| Record name | 5-Bromo-3-iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-iodo-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-3-iodo-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-iodo-6-methylpyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its polysubstituted aromatic core serves as a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway based on analogous compounds, and an analysis of its potential reactivity. Due to the limited availability of experimental data for this specific molecule, this guide combines confirmed information with predicted properties and established principles of halopyridine chemistry to serve as a valuable resource for researchers.

Chemical Properties

Structural and General Information

| Property | Value | Source |

| Molecular Formula | C₆H₆BrIN₂ | PubChemLite[1] |

| Molecular Weight | 312.93 g/mol | N/A |

| IUPAC Name | This compound | PubChemLite[1] |

| CAS Number | 958357-86-3 | N/A |

| Canonical SMILES | CC1=NC(=C(C=C1Br)I)N | PubChemLite[1] |

| InChI Key | PEDOOHCESFJXBX-UHFFFAOYSA-N | PubChemLite[1] |

Predicted Physicochemical Properties

The following properties have been predicted using computational models and provide valuable estimations in the absence of experimental data.

| Property | Predicted Value | Source |

| XlogP | 2.2 | PubChemLite[1] |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bond Count | 0 | N/A |

| Topological Polar Surface Area | 38.9 Ų | N/A |

| Monoisotopic Mass | 311.87592 Da | PubChemLite[1] |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values can aid in the identification of the compound in mass spectrometry analyses.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 312.88320 | 142.2 |

| [M+Na]⁺ | 334.86514 | 148.4 |

| [M-H]⁻ | 310.86864 | 140.8 |

| [M+NH₄]⁺ | 329.90974 | 158.8 |

| [M+K]⁺ | 350.83908 | 143.0 |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not currently published. However, a likely synthetic route can be inferred from the established synthesis of the closely related compound, 2-Amino-5-bromo-3-iodopyridine.[2][3][4] This section outlines a proposed synthetic workflow based on this analogy.

Proposed Synthetic Pathway

The synthesis is proposed to be a two-step process starting from 2-amino-6-methylpyridine: an initial bromination followed by an iodination step.

Caption: Proposed two-step synthesis of this compound.

Analogous Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine

This protocol for a similar compound is provided for guidance and would require optimization for the synthesis of the title compound.

Step 1: Bromination of 2-Aminopyridine [2]

-

Dissolution: Dissolve 2-aminopyridine in acetone.

-

Cooling: Cool the solution to approximately 10°C.

-

Addition of NBS: Slowly add a solution of N-Bromosuccinimide (NBS) in acetone dropwise to the cooled solution over a period of 30 minutes.

-

Reaction: Stir the mixture for an additional 30 minutes.

-

Solvent Removal: Remove the acetone by evaporation under reduced pressure.

-

Recrystallization: Recrystallize the resulting residue from 90% ethanol to yield 2-amino-5-bromopyridine.

Step 2: Iodination of 2-Amino-5-bromopyridine [4]

-

Dissolution: Add 2-amino-5-bromopyridine to a 2M sulfuric acid solution.

-

Addition of KIO₃: Slowly add potassium iodate (KIO₃) to the stirred mixture.

-

Heating: Heat the reaction mixture to 90-100°C.

-

Addition of KI: Add a solution of potassium iodide (KI) dropwise over 1-2 hours.

-

Reaction: Maintain the temperature and continue stirring for 2-3 hours.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature and adjust the pH to 8.5-9.5 with a 20-30% sodium hydroxide solution to precipitate the product.

-

Isolation and Purification: Cool the mixture to 10°C, filter the solid, wash with water, and recrystallize to obtain 2-amino-5-bromo-3-iodopyridine.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The presence of two different halogen atoms at positions 3 and 5, an amino group at position 2, and a methyl group at position 6 offers multiple sites for further chemical transformations.

General Reactivity of Halopyridines

Halopyridines are crucial building blocks in organic synthesis, primarily due to their ability to participate in cross-coupling reactions.[5] The carbon-halogen bond can be activated by a metal catalyst (typically palladium) to form new carbon-carbon or carbon-heteroatom bonds. The pyridine ring is electron-deficient, which can influence the reactivity of the halogen substituents.[6]

Predicted Reactivity of this compound

-

Cross-Coupling Reactions: The iodine and bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for selective functionalization at the 3-position.

-

Nucleophilic Aromatic Substitution (SNA_r): While less common for electron-rich amino-pyridines, under certain conditions, nucleophilic attack on the pyridine ring could be possible.

-

Modification of the Amino Group: The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, providing further avenues for derivatization.

Caption: Potential reaction pathways for this compound.

Potential Applications in Drug Development

The strategic placement of the functional groups on the pyridine ring makes this compound a valuable intermediate for the synthesis of biologically active molecules.[7] Pyridine derivatives are found in a wide range of pharmaceuticals, and the ability to selectively functionalize this scaffold at multiple positions is highly advantageous for creating libraries of compounds for screening and lead optimization. The analogous compound, 2-amino-5-bromo-3-iodopyridine, is an important intermediate in the synthesis of tyrosine kinase inhibitors for cancer therapy.[2][4]

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally similar compounds such as 5-bromo-2-methylpyridin-3-amine, the following precautions should be taken:

-

Hazard Classification: Likely to be an irritant to the skin and eyes.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid generating dust.

-

Storage: Store in a cool, dry, and dark place.

Disclaimer: This document is intended for informational purposes only and is based on the best available data at the time of writing. The absence of comprehensive experimental data necessitates that all predicted values and proposed protocols be treated as preliminary. Researchers should conduct their own risk assessments and experimental validation before using this information.

References

- 1. PubChemLite - this compound (C6H6BrIN2) [pubchemlite.lcsb.uni.lu]

- 2. ijssst.info [ijssst.info]

- 3. researchgate.net [researchgate.net]

- 4. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-3-iodo-6-methylpyridin-2-amine: A Technical Guide for Researchers

CAS Number: 958357-86-3

This technical guide provides an in-depth overview of 5-Bromo-3-iodo-6-methylpyridin-2-amine, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides a detailed, plausible experimental protocol for its synthesis, and explores its primary application as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Data

This compound is a halogenated pyridine derivative with a molecular formula of C₆H₆BrIN₂. Its structure, featuring amino, bromo, iodo, and methyl substituents on a pyridine core, makes it a valuable scaffold for the synthesis of complex biologically active molecules.

| Property | Value | Source |

| CAS Number | 958357-86-3 | N/A |

| Molecular Formula | C₆H₆BrIN₂ | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| Appearance | White/off-white or light yellow solid | N/A |

| Melting Point | 135-140 °C | N/A |

| SMILES | Cc1nc(N)c(I)cc1Br | [1] |

| InChI | 1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Experimental Protocols

Step 1: Bromination of 2-Amino-6-methylpyridine

This step involves the selective bromination of the pyridine ring at the 5-position using N-Bromosuccinimide (NBS).

Experimental Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.

-

Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) in DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-6-methylpyridine over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product. Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-5-bromo-6-methylpyridine.

Step 2: Iodination of 2-Amino-5-bromo-6-methylpyridine

The second step introduces an iodine atom at the 3-position of the pyridine ring.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-Amino-5-bromo-6-methylpyridine (1.0 eq) in a suitable solvent like sulfuric acid (2 M), add potassium iodate (KIO₃) (0.5 - 0.6 eq) portionwise with stirring. Heat the mixture to approximately 100 °C.

-

Addition of Iodinating Agent: Prepare a solution of potassium iodide (KI) (0.6 - 0.7 eq) in water. Add the KI solution dropwise to the heated reaction mixture over 30 minutes.

-

Reaction and Monitoring: Allow the reaction to stir at 100 °C for 1.5-2 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction to room temperature and adjust the pH to 8-9 with a base (e.g., ammonia or sodium hydroxide solution) to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Caption: Proposed two-step synthesis of this compound.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

Halogenated aminopyridines are established as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[3] The strategic placement of bromo and iodo groups on the this compound ring provides two distinct reactive sites for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This allows for the systematic introduction of various aryl and heteroaryl moieties to explore structure-activity relationships (SAR) and optimize binding to the target kinase.

While direct evidence for the use of this specific compound is limited in publicly available literature, its structural similarity to intermediates used in the synthesis of inhibitors for targets like Polo-like kinase 4 (PLK4) and adenosine kinase suggests its potential in targeting similar signaling pathways.[3][4]

General Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates the general application of this compound as a building block in the synthesis of kinase inhibitors via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.

Caption: General workflow for the utilization of this compound.

Potential Signaling Pathway Involvement

Given the frequent use of similar aminopyridine scaffolds in the development of kinase inhibitors, it is highly probable that derivatives of this compound could target key signaling pathways implicated in diseases such as cancer and inflammation. One such pathway is the Polo-like kinase 4 (PLK4) signaling cascade, which is a master regulator of centriole duplication and is often overexpressed in various cancers.[3]

Inhibitors derived from this scaffold would likely act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby blocking its catalytic activity. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of action for inhibitors derived from the title compound.

References

- 1. 2-Amino-5-bromo-3-iodo-6-methylpyridine (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. ijssst.info [ijssst.info]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-3-iodo-6-methylpyridin-2-amine molecular weight

An In-depth Technical Guide on 5-Bromo-3-iodo-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of this compound, a halogenated heterocyclic compound relevant in various research and development applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C6H6BrIN2 | [1][2][3][4] |

| Molecular Weight | 312.93 g/mol | [1][3] |

| Monoisotopic Mass | 311.87592 Da | [2] |

| CAS Number | 958357-86-3 | [1][3][4] |

| Melting Point | 140-142°C | [3][4] |

| Physical Form | Solid | [3] |

Structural Information

The structural representation of this compound is essential for understanding its chemical reactivity and interactions.

Caption: 2D representation of this compound.

Experimental Protocols and Further Data

Nomenclature and Identifiers

For cross-referencing and database searches, a comprehensive list of synonyms and identifiers is provided.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-5-bromo-3-iodo-6-methylpyridine, 6-Amino-3-bromo-5-iodo-2-methylpyridine, 5-Bromo-3-iodo-6-methyl-2-pyridinamine |

| InChI Key | PEDOOHCESFJXBX-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1Br)I)N |

References

- 1. 2-Amino-5-bromo-3-iodo-6-methylpyridine (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. PubChemLite - this compound (C6H6BrIN2) [pubchemlite.lcsb.uni.lu]

- 3. 2-AMINO-3-IODO-5-BROMO-6-METHYLPYRIDINE | 958357-86-3 [amp.chemicalbook.com]

- 4. 2-Amino-5-bromo-3-iodo-6-methylpyridine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

Synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a feasible synthetic pathway for 5-Bromo-3-iodo-6-methylpyridin-2-amine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the commercially available starting material, 2-amino-6-methylpyridine. The pathway involves an initial bromination followed by a subsequent iodination. This guide provides detailed experimental protocols and summarizes key quantitative data for each step.

Synthesis Pathway Overview

The proposed synthesis of this compound is achieved through a sequential halogenation strategy. The electron-donating amino group of the starting material, 2-amino-6-methylpyridine, activates the pyridine ring, facilitating electrophilic substitution. The first step involves the regioselective bromination at the 5-position. The resulting intermediate, 2-amino-5-bromo-6-methylpyridine, is then subjected to iodination to introduce an iodine atom at the 3-position, yielding the final product.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

The initial bromination of 2-amino-6-methylpyridine can be accomplished through several reported methods. Two effective protocols are presented below.

Experimental Protocols

Method A: Using N-Bromosuccinimide (NBS)

To a solution of 2-amino-6-methylpyridine (2.77 mmol) in methanol (8.5 mL), solid N-bromosuccinimide (NBS) (2.83 mmol) is slowly added. The resulting mixture is stirred at room temperature for 30 minutes. Following the reaction, the solvent is removed under reduced pressure. The reaction mixture is then quenched with water, diluted with ethyl acetate, and washed with aqueous sodium bicarbonate (NaHCO3) and brine. The organic layer is dried over sodium sulfate (Na2SO4), and the solvent is concentrated to yield 2-amino-5-bromo-6-methylpyridine.[1]

Method B: Using Bromine in Acetic Acid

2-amino-6-methylpyridine (16.1 g) and anhydrous sodium acetate (12.3 g) are dissolved in 126 ml of glacial acetic acid with stirring at 20-22°C. The mixture is cooled to 10-15°C, and a solution of bromine (7.7 ml) in 21 ml of glacial acetic acid is added dropwise at this temperature. After the addition is complete, the mixture is stirred at 15°C for 1 hour. The solvent is then distilled until almost dry (approximately 150 ml). The residue is filtered, washed with 10 ml of glacial acetic acid, and then mixed with 100 ml of water at 20-25°C. The aqueous filtrate is basified to a pH of 8 with a 30% sodium hydroxide (NaOH) solution. The resulting colorless precipitate of the bromine derivative is filtered, washed with 5 ml of water, and recrystallized from 20% acetic acid. The product is then dried to obtain 5-bromo-6-methyl-2-aminopyridine.[1]

Quantitative Data

| Method | Starting Material | Brominating Agent | Solvent | Yield (%) | Physical State |

| A | 2-Amino-6-methylpyridine | NBS | Methanol | 82 | Light brown solid |

| B | 2-Amino-6-methylpyridine | Br2 | Glacial Acetic Acid | 90 | White solid |

Step 2: Synthesis of this compound

The second step involves the iodination of the previously synthesized 2-amino-5-bromo-6-methylpyridine. While a specific protocol for this exact substrate is not extensively documented, a general procedure can be adapted from the iodination of structurally similar, electron-rich pyridine derivatives. The use of N-iodosuccinimide (NIS) is a common and effective method for such transformations.

Proposed Experimental Protocol

To a solution of 2-amino-5-bromo-6-methylpyridine in a suitable solvent such as acetonitrile or dichloromethane, N-iodosuccinimide (1.0 to 1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a period of 2 to 24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Note: The reaction conditions, including solvent, temperature, and reaction time, may require optimization for this specific substrate to achieve the best yield and purity.

Expected Outcome and Characterization

The final product, this compound, with the CAS number 958357-86-3 and molecular formula C6H6BrIN2, is expected to be a solid at room temperature.[2] Characterization can be performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the positions of the substituents on the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the final compound.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: General experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview of a viable synthetic route to this compound. The provided protocols and data are based on established chemical literature for similar transformations and should serve as a strong foundation for researchers undertaking this synthesis. Optimization of the second step is recommended to maximize yield and purity.

References

5-Bromo-3-iodo-6-methylpyridin-2-amine spectral data (NMR, MS)

An in-depth guide to the spectral data of 5-Bromo-3-iodo-6-methylpyridin-2-amine for researchers and drug development professionals.

Disclaimer: Publicly available experimental spectral data for the specific compound this compound is limited. This guide provides predicted mass spectrometry data based on its chemical structure and describes the expected Nuclear Magnetic Resonance (NMR) spectral features. Generic experimental protocols are also detailed to aid researchers in acquiring their own data.

Mass Spectrometry (MS) Analysis

While no experimental mass spectrum is publicly available, the predicted data is crucial for identification purposes. The compound's chemical formula is C₆H₆BrIN₂, with a monoisotopic mass of 311.87592 Da[1]. Mass spectrometry analysis would identify the molecule through various adducts, each possessing a distinct mass-to-charge ratio (m/z). The presence of bromine and iodine atoms would create a characteristic isotopic pattern that is key to confirming the compound's identity.

Table 1: Predicted Mass Spectrometry Adducts for C₆H₆BrIN₂ [1]

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 312.88320 |

| [M+Na]⁺ | 334.86514 |

| [M+K]⁺ | 350.83908 |

| [M+NH₄]⁺ | 329.90974 |

| [M-H]⁻ | 310.86864 |

| [M+HCOO]⁻ | 356.87412 |

| [M+CH₃COO]⁻ | 370.88977 |

Note: This data is predicted and sourced from the PubChem database.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Experimental NMR spectra for this compound are not found in public repositories. However, a qualitative analysis based on its molecular structure allows for the prediction of its primary spectral features.

Expected ¹H NMR Spectral Features

The proton (¹H) NMR spectrum is anticipated to show three distinct signals:

-

Aromatic Proton: A single proton on the pyridine ring is expected to appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm).

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group will likely produce a singlet in the upfield region (δ 2.0-3.0 ppm).

-

Amine Protons (-NH₂): The two amine protons are expected to appear as a broad singlet, with a chemical shift that can vary significantly based on solvent, concentration, and temperature.

Expected ¹³C NMR Spectral Features

The carbon-13 (¹³C) NMR spectrum is expected to show six unique signals corresponding to each carbon atom:

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons within the pyridine ring. The carbons bonded to the electronegative iodine and bromine atoms will be shifted significantly downfield.

-

Methyl Carbon (-CH₃): A single signal for the methyl carbon is expected in the upfield region of the spectrum (typically δ 15-25 ppm).

Experimental Protocols

The following sections detail generalized protocols for acquiring high-quality NMR and MS data for a small organic molecule like this compound.

High-Resolution Mass Spectrometry Protocol

This protocol is designed for accurate mass determination and elemental composition analysis.

-

Sample Preparation: Create a dilute solution of the compound (1-10 µg/mL) in a high-purity solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution across the desired mass range. For the highest accuracy, use an internal calibrant or "lock mass" introduced concurrently with the analyte[2].

-

Data Acquisition (ESI-TOF/Orbitrap):

-

Introduce the sample into the electrospray ionization (ESI) source via direct infusion at a low, stable flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (capillary voltage, gas flows, temperature) to maximize the ion signal of the parent molecule.

-

Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to at least four decimal places.

-

Use the instrument's software to calculate the most probable elemental formula from the accurate mass[3].

-

Confirm the formula by matching the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one iodine atom.

-

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer the solution to a 5 mm NMR tube[4].

-

Instrument Setup:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or greater).

-

Lock the instrument on the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

Set a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired data.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound from sample receipt to final structural confirmation.

Caption: A generalized workflow for spectral analysis of a chemical compound.

References

Technical Guide: Safety and Handling of 5-Bromo-3-iodo-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-6-methylpyridin-2-amine is a halogenated pyridine derivative. Such compounds are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of bromine and iodine atoms, along with the amine group on the pyridine ring, suggests that this compound may have biological activity and requires careful handling to minimize exposure and ensure laboratory safety. This guide provides a detailed overview of the known and anticipated hazards, safe handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

Based on available data for this compound, it is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory tract irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Signal Word: Danger

Hazard Pictograms:

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The table below includes available data for the target compound and its close analogs for reference.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆BrIN₂ | |

| Molecular Weight | 312.93 g/mol | |

| CAS Number | 958357-86-3 | |

| Appearance | Solid | |

| Melting Point | 135-140 °C | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Storage Class | Combustible Solids |

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

-

Ensure that an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE):

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Citation |

| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary if there is a risk of splashing. | To prevent eye contact, which can cause serious damage.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A fully buttoned lab coat should be worn. For larger quantities, a chemical-resistant apron or coveralls should be considered. | To prevent skin irritation upon contact.[2][3] |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a fume hood or if dust is generated. | To prevent respiratory tract irritation.[2] |

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First Aid Measures

| Exposure Route | Procedure | Citation |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [2][3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |

Accidental Release and Disposal

Accidental Release:

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE as described in Section 4.

-

Avoid dust formation.

-

Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]

-

Prevent the chemical from entering drains.[3]

Disposal:

-

Dispose of the waste material in accordance with local, state, and federal regulations.[2]

-

Contaminated packaging should be treated as the chemical itself.

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the search results, a generalized procedure for handling similar halogenated pyridinamines in a research setting is provided below. This is a hypothetical protocol and must be adapted for specific experimental conditions.

Generalized Protocol for Handling Halogenated Pyridinamines:

-

Preparation:

-

Conduct a pre-work risk assessment.

-

Assemble all necessary glassware, reagents, and PPE in a certified chemical fume hood.

-

Ensure the fume hood is functioning correctly.

-

Have appropriate quenching and waste containers ready.

-

-

Weighing and Transfer:

-

Weigh the solid this compound in a tared container within the fume hood.

-

Use anti-static measures if necessary to prevent dust dispersal.

-

Carefully transfer the solid to the reaction vessel using a powder funnel.

-

-

Reaction:

-

Add solvents and other reagents slowly to the reaction vessel.

-

If the reaction is exothermic, use an ice bath to control the temperature.

-

Maintain an inert atmosphere (e.g., nitrogen or argon) if the reagents are air-sensitive.

-

Continuously monitor the reaction for any unexpected changes.

-

-

Work-up and Purification:

-

Quench the reaction carefully with an appropriate reagent.

-

Perform extractions and washes within the fume hood.

-

If using chromatography for purification, ensure the column is set up and run in a well-ventilated area.

-

-

Waste Disposal:

-

Segregate halogenated and non-halogenated waste streams.

-

Dispose of all chemical waste in properly labeled containers according to institutional guidelines.

-

Visualizations

The following diagrams illustrate key safety workflows.

Caption: A workflow for the safe handling of hazardous chemicals.

Caption: A decision-making workflow for first aid response.

References

A Technical Guide to 5-Bromo-3-iodo-6-methylpyridin-2-amine for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, 5-Bromo-3-iodo-6-methylpyridin-2-amine is a key heterocyclic building block with significant potential in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring strategically placed bromine and iodine atoms, offers multiple reactive sites for a variety of chemical transformations. This technical guide provides an in-depth overview of this compound, including its commercial availability, potential synthetic applications, and its relevance in the development of targeted therapies, particularly kinase inhibitors.

Commercial Availability

This compound (CAS No. 958357-86-3) is available from a range of specialized chemical suppliers. The table below summarizes key information from several commercial vendors to facilitate procurement for research and development purposes.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Amerigo Scientific | 2-Amino-5-bromo-3-iodo-6-methylpyridine | 958357-86-3 | 95% | Alternative names: 6-Amino-3-bromo-5-iodo-2-methylpyridine; 5-Bromo-3-iodo-6-methyl-2-pyridinamine.[1] |

| BOC Sciences | 6-Amino-3-bromo-5-iodo-2-methylpyridine | 958357-86-3 | 95% | Appearance: white powder.[2] |

| Thermo Scientific | 2-Amino-5-bromo-3-iodo-6-methylpyridine | 958357-86-3 | 95% | Available in 250 mg quantities. |

| Oakwood Products, Inc. | 2-Amino-5-bromo-3-iodo-6-methylpyridine | 958357-86-3 | - | Listed in their chemical buyers guide. |

| Rivashaa Agrotech Biopharma Pvt Ltd | This compound | 958357-86-3 | - | Listed in their chemical buyers guide. |

| Orbit Chem Pharmaceuticals Pvt. Ltd. | 2-Amino-5-bromo-3-iodo-6-methylpyridine | 958357-86-3 | - | Available as "Make To Order" (MTO). |

| Shanghai Amole Biotechnology Co., Ltd. | This compound | 958357-86-3 | - | Research reagent. |

Synthetic Utility and Experimental Protocols

The structural motifs present in this compound make it a versatile substrate for a range of organic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures from readily available building blocks.

Below is a representative experimental protocol for a Suzuki cross-coupling reaction using a structurally similar aminopyridine. This protocol can serve as a starting point for researchers looking to utilize this compound in their synthetic workflows.

Exemplary Protocol: Suzuki Cross-Coupling of a Halogenated Pyridinamine

This protocol is adapted from methodologies for the Suzuki-Miyaura coupling of related bromo-aminopyridine derivatives.

Objective: To synthesize a biaryl or heteroaryl substituted aminopyridine via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

This compound (or a related halogenated aminopyridine)

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Celite

Procedure:

-

To a Schlenk flask, add the halogenated aminopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 85-95 °C.

-

Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Applications in Drug Discovery: Kinase Inhibitor Development

The aminopyridine scaffold is a well-established and privileged structure in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

Derivatives of brominated aminopyridines have been successfully utilized to synthesize potent inhibitors for various kinases, such as p38 MAP kinase and Polo-like kinase 4 (PLK4). The 2-amino group of the pyridine ring often forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site, a critical determinant for binding affinity. The bromine and iodine atoms on the pyridine ring of this compound serve as versatile handles for introducing various aryl and heteroaryl moieties through cross-coupling reactions. This allows for the exploration of the chemical space around the aminopyridine core to optimize interactions with the target kinase's active site, thereby improving potency and selectivity.

Illustrative Signaling Pathway: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases. Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis can be achieved using bromopyridine derivatives as starting materials.

References

Reactivity of 5-Bromo-3-iodo-6-methylpyridin-2-amine

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-6-methylpyridin-2-amine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group, a methyl group, and two different halogen atoms (bromine and iodine) on a pyridine core, offers multiple points for chemical modification. The presence of both a bromo and an iodo substituent makes this molecule particularly valuable for sequential and regioselective cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, including several FDA-approved kinase inhibitors. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions, offering valuable insights for researchers in drug development and organic synthesis.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-amino-6-methylpyridine. The synthesis involves a two-step halogenation process: initial bromination followed by iodination.

Step 1: Bromination of 2-amino-6-methylpyridine

The first step is the regioselective bromination of 2-amino-6-methylpyridine at the 5-position. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.

Step 2: Iodination of 5-bromo-6-methylpyridin-2-amine

The subsequent iodination of 5-bromo-6-methylpyridin-2-amine at the 3-position can be accomplished using an iodinating reagent. A common method for the iodination of aminopyridines involves the use of potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

Step A: Synthesis of 5-bromo-6-methylpyridin-2-amine

-

To a solution of 2-amino-6-methylpyridine (1.0 eq.) in a suitable solvent such as acetonitrile or a chlorinated solvent, cool the mixture to 0-5 °C.

-

Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 5-bromo-6-methylpyridin-2-amine.

Step B: Synthesis of this compound

-

Dissolve 5-bromo-6-methylpyridin-2-amine (1.0 eq.) in sulfuric acid (e.g., 2 M) and treat with potassium iodate (KIO₃) (0.5-0.6 eq.).

-

Heat the mixture to approximately 100 °C.

-

Add a solution of potassium iodide (KI) (1.0-1.2 eq.) in water dropwise over 30 minutes.

-

Stir the reaction mixture at 100 °C for 1.5-2 hours.

-

Cool the reaction to room temperature and adjust the pH to ~8 with a base (e.g., ammonia or sodium hydroxide solution).

-

Cool the mixture to induce precipitation, filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Reactivity and Regioselectivity in Cross-Coupling Reactions

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl.[1][2][3] This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

This reactivity difference allows for highly regioselective functionalization at the 3-position (iodo) under milder reaction conditions, while leaving the 5-position (bromo) intact for subsequent transformations. This sequential cross-coupling capability is a powerful tool for the synthesis of complex, multi-substituted pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. For this compound, this reaction is expected to proceed selectively at the 3-position.

Caption: Regioselective Suzuki-Miyaura coupling at the 3-position.

Generalized Experimental Protocol for Selective Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

-

Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Related Bromopyridines [4]

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Arylboronic Acid | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Phenylboronic acid | 85 |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 4-Methylphenylboronic acid | 82 |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 4-Methoxyphenylboronic acid | 88 |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 4-Chlorophenylboronic acid | 78 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. High regioselectivity at the iodo-position is anticipated.[3]

Caption: Regioselective Sonogashira coupling at the 3-position.

Generalized Experimental Protocol for Selective Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

-

Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.

-

Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Typical Reagents for Sonogashira Coupling [3]

| Reagent | Typical Examples | Molar Ratio (mol%) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 |

| Copper(I) Co-catalyst | CuI | 2-10 |

| Ligand (optional) | PPh₃, XPhos | 2-10 |

| Base | Triethylamine, Diisopropylamine | 2-3 equivalents |

| Solvent | THF, DMF, Toluene | - |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Selective amination at the 3-position of this compound can be achieved with a variety of primary and secondary amines.[2]

Caption: Regioselective Buchwald-Hartwig amination at the 3-position.

Generalized Experimental Protocol for Selective Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) to a dry Schlenk tube.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by column chromatography.

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination [2]

| Palladium Precursor | Ligand | Base |

| Pd(OAc)₂ | BINAP | NaOtBu |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ |

| Pd(OAc)₂ | SPhos | K₃PO₄ |

| PdCl₂(dppf) | dppf | NaOtBu |

General Catalytic Cycle

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a palladium catalyst.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Biological Relevance and Drug Development Applications

The 2-aminopyridine moiety is a key structural feature in a multitude of biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. Its ability to form key hydrogen bond interactions with protein targets has made it a popular choice for the design of enzyme inhibitors.

Notably, the 2-aminopyridine scaffold is present in several FDA-approved tyrosine kinase inhibitors, which are a critical class of targeted cancer therapeutics.[5] The synthesis of 2-amino-5-bromo-3-iodopyridine has been specifically identified as an important step in the preparation of certain tyrosine kinase inhibitors.[5] This highlights the direct relevance of this compound as a valuable intermediate for the synthesis of novel drug candidates in this therapeutic area.

Caption: Role of the 2-aminopyridine scaffold in kinase inhibition.

Conclusion

This compound is a highly promising and versatile building block for organic synthesis and drug discovery. The significant difference in reactivity between its carbon-iodine and carbon-bromine bonds allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This capability, combined with the established importance of the 2-aminopyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, positions this compound as a valuable tool for the synthesis of novel and complex molecular architectures for the pharmaceutical and materials science industries. This guide provides a foundational understanding of its synthesis and reactivity to aid researchers in leveraging its full synthetic potential.

References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ijssst.info [ijssst.info]

Potential applications of 5-Bromo-3-iodo-6-methylpyridin-2-amine in medicinal chemistry

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific medicinal chemistry applications for the compound 5-Bromo-3-iodo-6-methylpyridin-2-amine . This molecule is primarily cataloged as a building block or intermediate in chemical synthesis. While its structure, featuring bromine and iodine atoms on a methyl-substituted aminopyridine core, suggests potential for diverse chemical modifications, there is no substantial body of research detailing its use in the development of therapeutic agents.

The absence of published data on its biological activity, target-based assays, or inclusion in drug discovery programs prevents the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The compound is listed in various chemical supplier catalogs, indicating its availability for research purposes. However, its role appears to be that of a starting material for more complex molecules rather than a pharmacologically active agent itself.

Due to the limited information, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations, on the medicinal chemistry applications of this compound. Further research and synthesis of derivatives would be required to explore its potential in this field.

5-Bromo-3-iodo-6-methylpyridin-2-amine derivatives and analogs

An In-depth Technical Guide on 5-Bromo-3-iodo-6-methylpyridin-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1][2] Among the vast array of substituted pyridines, halogenated 2-aminopyridines serve as exceptionally versatile intermediates in the synthesis of novel therapeutic agents. The compound this compound, with its distinct arrangement of reactive sites—a nucleophilic amino group, two different halogen atoms (bromo and iodo) amenable to selective cross-coupling reactions, and a methyl group for steric and electronic modulation—presents a rich platform for generating diverse molecular architectures with significant biological potential.

This technical guide provides a comprehensive overview of this compound and its analogs. It covers their physicochemical properties, detailed synthetic protocols, and their emerging roles in drug discovery, particularly as scaffolds for kinase inhibitors and other targeted therapies. Quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized to facilitate understanding and application in a research and development setting.

Physicochemical Properties

The fundamental physicochemical properties of the core compound and its key analogs are crucial for their application in synthesis and drug design. These properties are summarized below.

| Property | This compound | 2-Amino-5-bromo-3-iodopyridine | 2-Amino-5-bromo-4-methylpyridine | 5-Bromo-2-methylpyridin-3-amine |

| CAS Number | 958357-86-3[3] | N/A | 885100-33-6 | 914358-73-9[4] |

| Molecular Formula | C₆H₆BrIN₂[3][5] | C₅H₄BrIN₂[6] | C₆H₇BrN₂[7] | C₆H₇BrN₂[4] |

| Molecular Weight | 312.93 g/mol [3] | 298.90 g/mol | 187.04 g/mol [7] | 187.04 g/mol [4] |

| Monoisotopic Mass | 311.87592 Da[5] | N/A | 185.97926 Da[8] | 185.97926 Da[4] |

| Physical Form | Solid | Solid | Solid | Solid |

| Purity | 95%[3] | N/A | N/A | 96% |

| InChI Key | PEDOOHCESFJXBX-UHFFFAOYSA-N[3][5] | N/A | KBLGGRWUEVCNPY-UHFFFAOYSA-N[8] | CBAXYISWNGGXOZ-UHFFFAOYSA-N[4] |

Synthesis of the Core Scaffold and Analogs

The synthesis of substituted aminopyridines can be achieved through various classical and modern synthetic methodologies. Below are detailed protocols for key analogs, which serve as a foundation for the synthesis of this compound and its derivatives.

Experimental Protocol 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine

A convenient and scalable method for preparing 2-amino-5-bromo-3-iodopyridine has been developed starting from 2-aminopyridine. The process involves a two-step reaction: bromination followed by iodination.[9]

Step 1: Bromination to form 2-Amino-5-bromopyridine

-

Materials : 2-aminopyridine, N-Bromosuccinimide (NBS), Acetone, 90% Ethanol.

-

Procedure :

-

To a mixture of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add NBS (1.0 g, 5.6 mmol) dropwise over 0.5 hours at 10 °C.[9]

-

Stir the mixture for an additional 0.5 hours.[9]

-

Remove the solvent by evaporation under vacuum.[9]

-

Recrystallize the residue with 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid. (Yield: 95.0%, Purity: 97.0%).[9]

-

Step 2: Iodination to form 2-Amino-5-bromo-3-iodopyridine

-

Materials : 2-Amino-5-bromopyridine, Sulfuric acid (2 mol/L), Potassium iodate (KIO₃), Potassium iodide (KI), Ammonia, 85% Ethanol.

-

Procedure :

-

Stir a solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL) and treat it portionwise with potassium iodate (0.62 g, 2.9 mmol).[9]

-

Heat the mixture to 100 °C.[9]

-

Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 0.5 hours.[9]

-

Allow the mixture to stir for a further 1.5 hours, then cool to ambient temperature.[9]

-

Adjust the pH of the aqueous phase to 8 with ammonia, cool the mixture to 10 °C for 1 hour, and then filter.[9]

-

Wash the filter cake with cool water and recrystallize with 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine. (Yield: 73.7%, Purity: 98.5%).[9]

-

Caption: Synthesis workflow for 2-Amino-5-bromo-3-iodopyridine.

Experimental Protocol 2: Synthesis of Derivatives via Suzuki Cross-Coupling

The bromine atom on the pyridine ring is an excellent handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the generation of large libraries of analogs for structure-activity relationship (SAR) studies.[10]

-

Materials : 5-bromo-2-methylpyridin-3-amine, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Arylboronic acid, Potassium phosphate (K₃PO₄), 1,4-Dioxane, Water.

-

General Procedure :

-

In a Schlenk flask, mix 5-bromo-2-methylpyridin-3-amine (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.[10]

-

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.[10]

-

Add the corresponding arylboronic acid (1.1-1.2 equivalents), potassium phosphate (1.5-2.3 equivalents), and water.[10]

-

Stir the mixture at 85–95 °C for over 15 hours.[10]

-

After cooling to room temperature, filter the mixture and dilute with ethyl acetate.[10]

-

The product is isolated after evaporation of the solvent and can be purified by column chromatography.[10]

-

Applications in Drug Discovery

Derivatives and analogs of this compound are valuable scaffolds for the development of targeted therapeutics, particularly in oncology.

Kinase Inhibition: Targeting the PLK4 Signaling Pathway

A close analog, 2-amino-5-bromo-4-methylpyridine, serves as a critical building block for the synthesis of Polo-like kinase 4 (PLK4) inhibitors.[7] PLK4 is a master regulator of centriole duplication, a process essential for proper cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which contributes to tumorigenesis.[7]

Inhibitors derived from this scaffold are designed to occupy the ATP-binding pocket of the PLK4 enzyme. This competitive inhibition prevents ATP from binding, thereby blocking the kinase activity of PLK4 and disrupting the downstream signaling cascade that controls centriole duplication. The therapeutic consequences in cancer cells include the inhibition of centriole duplication, subsequent cell cycle arrest, and the induction of apoptosis (programmed cell death).[7]

Caption: Inhibition of the PLK4 signaling pathway by a pyridine derivative.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Analogs of 2-amino-5-bromo-4-methylpyridine have also been evaluated as inhibitors of inducible nitric oxide synthase (iNOS). The overexpression of iNOS is implicated in a variety of inflammatory diseases, making it an important therapeutic target.[11] The inhibitory potency of these analogs varies with the substituent at the 6-position of the pyridine ring, highlighting the importance of SAR studies in optimizing drug candidates.

Quantitative Biological Data

The following table summarizes the in-vitro inhibitory activity of a series of 6-substituted 2-amino-4-methylpyridine analogs against iNOS. This data is critical for understanding the structure-activity relationships of this class of compounds.

| Compound Number | 6-Substituent | iNOS IC₅₀ (nM)[11] |

| 1 | -H | 28 |

| 2 | -CH(CH₃)₂ | 11 |

| 3 | -CH₂CH₂OH | 14 |

| 4 | -CH₂CH₂F | 9 |

| 5 | -CH₂CHF₂ | 18 |

| 6 | -CH₂CF₃ | 20 |

| 7 | -(CH₂)₂CH₂OH | 23 |

| 8 | -(CH₂)₂CH₂F | 15 |

Key Biological Assay Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key biological assays are essential.

Experimental Protocol 3: iNOS Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human iNOS enzyme.[11]

-

Materials : Recombinant human iNOS enzyme, L-[¹⁴C]arginine, NADPH, (6R)-5,6,7,8-tetrahydro-L-biopterin (H₄B), Calmodulin, EGTA, HEPES buffer, Test compounds (2-amino-4-methylpyridine analogues), Dowex AG 50W-X8 resin (Na⁺ form), Scintillation cocktail, Scintillation counter.

-

Procedure :

-

Prepare a reaction mixture containing HEPES buffer, NADPH, H₄B, calmodulin, EGTA, and the iNOS enzyme.[11]

-

Add the test compounds to the reaction mixture at various concentrations.[11]

-

Initiate the reaction by adding L-[¹⁴C]arginine.[11]

-

Incubate the mixture for a specified time at 37°C.[11]

-

Terminate the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin binds unreacted L-[¹⁴C]arginine.[11]

-

Centrifuge the mixture and mix an aliquot of the supernatant (containing L-[¹⁴C]citrulline) with a scintillation cocktail.[11]

-

Quantify the amount of L-[¹⁴C]citrulline using a scintillation counter.[11]

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the concentration of the test compound.[11]

-

Caption: Experimental workflow for the iNOS inhibition assay.

Conclusion

This compound and its analogs represent a class of compounds with significant synthetic versatility and therapeutic potential. The strategic placement of multiple reactive handles on the pyridine core allows for extensive chemical modification, making this scaffold an ideal starting point for the development of focused compound libraries. As demonstrated by analogs, these derivatives are promising candidates for the development of targeted therapies, including kinase inhibitors for oncology and iNOS inhibitors for inflammatory conditions. Further exploration of the structure-activity relationships and mechanisms of action of derivatives from this core structure will be crucial for optimizing their design and translating their therapeutic promise into clinical applications.

References

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-5-bromo-3-iodo-6-methylpyridine (95%) - Amerigo Scientific [amerigoscientific.com]

- 4. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H6BrIN2) [pubchemlite.lcsb.uni.lu]

- 6. 3-Amino-5-bromo-2-iodo-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijssst.info [ijssst.info]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a literature-based overview of a plausible synthetic pathway for 5-Bromo-3-iodo-6-methylpyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthesis reports for this specific molecule, this guide outlines a rational, multi-step approach derived from established protocols for analogous compounds. The methodologies presented are detailed to facilitate replication and adaptation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from the commercially available 2-picoline. This strategy involves the initial amination of the pyridine ring, followed by sequential regioselective bromination and iodination. The activating and directing effects of the amino and methyl groups are key to controlling the regiochemistry of the halogenation steps.

Caption: Proposed multi-step synthesis of this compound.

Data Presentation: Summary of Reaction Parameters

The following tables summarize the quantitative data for each step of the proposed synthesis, based on analogous reactions found in the literature.

Table 1: Synthesis of 2-Amino-6-methylpyridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Picoline | Sodium amide (NaNH₂) | Xylene | 124-129 | 10 | 72 |

Table 2: Synthesis of 2-Amino-5-bromo-6-methylpyridine (Adapted Protocol)

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 2-Amino-6-methylpyridine | N-Bromosuccinimide (NBS) | Acetone | 10 | 1 | ~95 | ~97 |

Table 3: Synthesis of this compound (Adapted Protocol)

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 2-Amino-5-bromo-6-methylpyridine | Potassium iodate (KIO₃), Potassium iodide (KI), Sulfuric acid (H₂SO₄) | Water | 100 | 2 | ~74 | ~98.5 |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These protocols are adapted from literature procedures for structurally similar molecules and may require optimization for the specific target compound.

Step 1: Synthesis of 2-Amino-6-methylpyridine

This procedure describes the amination of 2-picoline using sodium amide in an anhydrous solvent.

Caption: Experimental workflow for the synthesis of 2-Amino-6-methylpyridine.

Methodology:

-

In a suitable reaction vessel, prepare sodium amide from metallic sodium and liquid ammonia using ferric nitrate as a catalyst.

-

To the sodium amide, add anhydrous xylene and heat the mixture to evaporate the residual ammonia.

-

Once the temperature reaches 120°C, add 2-methylpyridine dropwise to the stirred suspension.

-

After the addition is complete, maintain the reaction temperature between 124-129°C for 10 hours.

-

After the reaction, cool the mixture to 90-100°C and cautiously add water to hydrolyze the reaction mixture.

-

After stirring for 30 minutes, allow the layers to separate and collect the organic (xylene) layer.

-

Recover the xylene by distillation.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 90-120°C (1.33-2.67 kPa) to yield 2-amino-6-methylpyridine.[1]

Step 2: Regioselective Bromination to 2-Amino-5-bromo-6-methylpyridine

This protocol is adapted from the bromination of 2-aminopyridine and is expected to yield the 5-bromo derivative due to the ortho,para-directing effect of the amino group and the directing effect of the methyl group.

References

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling for the Synthesis of 5-Bromo-3-aryl-6-methylpyridin-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of dihalogenated pyridines is a critical strategy in medicinal chemistry for the synthesis of complex molecular scaffolds. 5-Bromo-3-iodo-6-methylpyridin-2-amine is a valuable building block, offering two distinct halogen atoms for sequential cross-coupling reactions. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables predictable and regioselective Suzuki-Miyaura coupling. This application note provides a comprehensive protocol for the selective coupling of an arylboronic acid at the C-3 position (iodo) of this compound, while preserving the C-5 bromine for subsequent transformations.

Principle of Regioselectivity

The selectivity of the Suzuki-Miyaura coupling on this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the stronger C-Br bond.[1] By employing carefully controlled reaction conditions, the palladium catalyst selectively inserts into the C-I bond, facilitating the cross-coupling reaction at the 3-position.

Experimental Protocol

This protocol details a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[2][3]

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).[2][3]

-

Degassing: Further degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-95 °C with vigorous stirring.[1][2][3]

-